A Comprehensive Technical Guide on the Fundamental Properties of 3-Isobutylpyridine
A Comprehensive Technical Guide on the Fundamental Properties of 3-Isobutylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isobutylpyridine, a substituted pyridine derivative, is a heterocyclic aromatic organic compound. Its structure, featuring a pyridine ring with an isobutyl group at the 3-position, makes it a molecule of interest in various chemical and biological research areas, including flavor chemistry and as a building block in medicinal chemistry. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and understanding the fundamental properties of its derivatives is crucial for the design and development of new therapeutic agents.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties, synthesis, purification, spectroscopic characterization, and potential biological relevance of 3-Isobutylpyridine.
Physicochemical Properties
3-Isobutylpyridine is a colorless liquid with a characteristic aromatic odor.[3][4] Its fundamental physicochemical properties are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₃N | [5] |
| Molecular Weight | 135.21 g/mol | [5] |
| Appearance | Colorless clear liquid (estimated) | [4] |
| Boiling Point | 68.00 to 69.00 °C @ 8.00 mm Hg | [4] |
| Specific Gravity | 0.89800 to 0.90400 @ 25.00 °C | [4] |
| Refractive Index | 1.48800 to 1.49400 @ 20.00 °C | [4] |
| Flash Point | 153.00 °F (67.22 °C) (TCC) | [4] |
| Solubility | Soluble in alcohol. | [4] |
| CAS Number | 14159-61-6 | [6] |
| SMILES | CC(C)Cc1cccnc1 | [5] |
| InChI Key | DEGXTCKEZCCZOP-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The synthesis of 3-alkylpyridines, including 3-isobutylpyridine, can be achieved through several synthetic routes. Common methods include the Minisci reaction for direct alkylation of the pyridine ring and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7][8][9][10][11]
Experimental Protocol: Synthesis via Minisci-Type Reaction
The Minisci reaction provides a method for the direct C-H alkylation of electron-deficient heterocycles like pyridine.[8][12] This protocol is adapted from general procedures for the alkylation of pyridines.[7][13]
Reagents and Materials:
-
Pyridine
-
Isovaleric acid (3-methylbutanoic acid)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a solution of pyridine in a suitable solvent, add a catalytic amount of silver nitrate.
-
Add isovaleric acid, the source of the isobutyl radical, to the mixture.
-
Carefully add a solution of ammonium persulfate in water to the reaction mixture. The addition should be done portion-wise to control the reaction rate.
-
Acidify the mixture with sulfuric acid to protonate the pyridine, which activates it towards radical attack.[8]
-
Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
The crude 3-isobutylpyridine can be purified by distillation or column chromatography.[14]
Procedure (Distillation):
-
Set up a fractional distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction corresponding to the boiling point of 3-isobutylpyridine (68-69 °C at 8 mmHg).[4]
Procedure (Column Chromatography):
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system.
-
Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of 3-isobutylpyridine. The following data is based on spectral information available for the closely related 3-butylpyridine and predicted values for 3-isobutylpyridine.[15][16][17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of 3-isobutylpyridine is expected to show characteristic signals for the protons on the pyridine ring and the isobutyl side chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4-8.5 | m | 2H | H-2, H-6 (Pyridine ring) |
| ~7.4-7.5 | m | 1H | H-4 (Pyridine ring) |
| ~7.1-7.2 | m | 1H | H-5 (Pyridine ring) |
| ~2.5 | d | 2H | -CH₂- (Isobutyl group) |
| ~1.9 | m | 1H | -CH- (Isobutyl group) |
| ~0.9 | d | 6H | -CH(CH₃)₂ (Isobutyl group) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring and the isobutyl group.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2 (Pyridine ring) |
| ~147 | C-6 (Pyridine ring) |
| ~138 | C-4 (Pyridine ring) |
| ~135 | C-3 (Pyridine ring) |
| ~123 | C-5 (Pyridine ring) |
| ~43 | -CH₂- (Isobutyl group) |
| ~29 | -CH- (Isobutyl group) |
| ~22 | -CH(CH₃)₂ (Isobutyl group) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 3-isobutylpyridine would result in a molecular ion peak and characteristic fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.[1][2][19]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 135, corresponding to the molecular weight of C₉H₁₃N.
-
Major Fragments:
-
m/z = 92: Loss of an isobutyl radical (•C₄H₉), resulting in a pyridinium cation. This is often a prominent peak in the mass spectra of alkylpyridines.[17]
-
m/z = 120: Loss of a methyl radical (•CH₃) from the molecular ion, which is a common fragmentation for branched alkanes.
-
Biological Activity and Relevance in Drug Development
While specific studies on the biological activity of monomeric 3-isobutylpyridine are limited, research on related 3-alkylpyridinium (3-AP) compounds, particularly polymeric forms isolated from marine sponges, has revealed a range of biological effects.[20][21] These activities include cytotoxicity, hemolytic activity, and acetylcholinesterase inhibition.[3][22]
Monomeric 3-alkylpyridine alkaloids have demonstrated modest antibiotic activity, particularly against Gram-positive bacteria, and have also been investigated for their cytotoxic effects.[23] The activity of these compounds often correlates with the length of the alkyl chain.[23]
For drug development professionals, the pyridine scaffold is of significant interest due to its presence in numerous approved drugs.[1][2] The isobutyl group can influence the lipophilicity and steric properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties. Some pyridine derivatives have been shown to induce senescence in cancer cells through the activation of the p21 signaling pathway, highlighting a potential avenue for therapeutic intervention.[24] While no direct evidence links 3-isobutylpyridine to specific signaling pathways, its structural similarity to other biologically active pyridine-containing molecules suggests its potential as a lead compound or a fragment for the development of novel therapeutics. Further research is warranted to explore the specific biological targets and mechanisms of action of 3-isobutylpyridine.
References
- 1. Pyridine, 3-butyl- [webbook.nist.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Mechanisms of Toxicity of 3-Alkylpyridinium Polymers from Marine Sponge Reniera sarai - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-isobutyl pyridine, 14159-61-6 [thegoodscentscompany.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 3-Isobutylpyridine Sigma-Aldrich [sigmaaldrich.com]
- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 8. Minisci reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. scispace.com [scispace.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 15. 3-BUTYLPYRIDINE(539-32-2) 1H NMR spectrum [chemicalbook.com]
- 16. 3-BUTYLPYRIDINE(539-32-2) 13C NMR spectrum [chemicalbook.com]
- 17. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. uni-saarland.de [uni-saarland.de]
- 20. 3-Alkylpyridinium - Wikipedia [en.wikipedia.org]
- 21. 3-Alkylpyridinium compounds as potential non-toxic antifouling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
